molecular formula C12H16F2O2 B7996676 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol

Cat. No.: B7996676
M. Wt: 230.25 g/mol
InChI Key: XTCWPLCUTXAOOB-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by a reduction step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Further reduction to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in anhydrous conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in dry ether.

    Substitution: Br2 in CCl4 (Carbon tetrachloride) for bromination, HNO3 in H2SO4 (Sulfuric acid) for nitration.

Major Products

    Oxidation: 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanone.

    Reduction: 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentane.

    Substitution: 3-(3,4-Difluoro-5-bromomethoxyphenyl)-3-pentanol or 3-(3,4-Difluoro-5-nitromethoxyphenyl)-3-pentanol.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the phenyl ring can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-5-methoxyphenylboronic acid
  • 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride
  • 3-(3,4-Difluoro-5-methoxyphenyl)piperidine

Uniqueness

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-4-12(15,5-2)8-6-9(13)11(14)10(7-8)16-3/h6-7,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCWPLCUTXAOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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